molecular formula C12H16ClN5S B276675 N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Katalognummer B276675
Molekulargewicht: 297.81 g/mol
InChI-Schlüssel: HPLBUXFLFUINJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, commonly known as CM-398, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of CM-398 is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the regulation of blood pressure and cardiovascular function. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that CM-398 can lower blood pressure and improve cardiovascular function in animal models. It has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of CM-398.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CM-398 is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, its potential therapeutic applications are still being investigated, and more research is needed to fully understand its limitations and potential side effects.

Zukünftige Richtungen

There are several potential future directions for research on CM-398. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its potential as an antihypertensive agent and as a treatment for cardiovascular diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CM-398 and to determine its safety and efficacy for human use.
In conclusion, CM-398 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand the potential of CM-398, it holds promise as a treatment for a variety of diseases and conditions.

Synthesemethoden

The synthesis of CM-398 involves a multi-step process that starts with the reaction of 3-chlorobenzylamine with propyl 3-mercaptopropionate. The resulting intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol to produce CM-398. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

CM-398 has been studied for its potential therapeutic applications, including as an antihypertensive agent and as a treatment for cardiovascular diseases. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for neurodegenerative diseases.

Eigenschaften

Molekularformel

C12H16ClN5S

Molekulargewicht

297.81 g/mol

IUPAC-Name

N-[(3-chlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C12H16ClN5S/c1-18-12(15-16-17-18)19-7-3-6-14-9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3

InChI-Schlüssel

HPLBUXFLFUINJE-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)Cl

Kanonische SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.